1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one CAS 848759-04-6 properties
1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one CAS 848759-04-6 properties
An In-Depth Technical Guide to 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one (CAS 848759-04-6)
Abstract: This technical guide provides a comprehensive overview of 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one (CAS 848759-04-6), a halogenated aromatic compound featuring the imidazolidin-2-one scaffold. Due to the limited specific research published on this particular molecule, this document synthesizes available supplier data with insights derived from structurally related compounds to offer a foundational understanding for researchers, scientists, and drug development professionals. The guide covers core physicochemical properties, proposes a potential synthetic pathway based on established methodologies for analogous structures, discusses the known biological context of the imidazolidin-2-one core, and outlines essential safety and handling protocols.
Core Physicochemical Properties and Identification
1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one is a small molecule whose core structure is an imidazolidin-2-one ring substituted with a 3-chloro-4-fluorophenyl group at the N1 position. The imidazolidin-2-one scaffold is a prevalent feature in a variety of biologically active compounds and FDA-approved drugs.[1] The specific halogenation pattern (chlorine at meta, fluorine at para) on the phenyl ring is a common strategy in medicinal chemistry to modulate electronic properties, lipophilicity, and metabolic stability, thereby influencing pharmacokinetic and pharmacodynamic profiles.
Quantitative and identifying data for this compound are summarized below based on available supplier information.
| Property | Value | Source |
| CAS Number | 848759-04-6 | |
| Molecular Formula | C₉H₈ClFN₂O | [2] |
| Molecular Weight | 214.63 g/mol | [2] |
| MDL Number | MFCD23696674 | |
| InChI | 1S/C9H8ClFN2O/c10-7-5-6(1-2-8(7)11)13-4-3-12-9(13)14/h1-2,5H,3-4H2,(H,12,14) | |
| InChIKey | IVQZJZIPIHTHDH-UHFFFAOYSA-N | |
| Canonical SMILES | C1CN(C(=O)N1)C2=CC(=C(C=C2)F)Cl | Inferred |
Synthesis and Characterization: An Inferred Approach
While a specific, validated synthesis protocol for 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one is not available in peer-reviewed literature, its structure strongly suggests that it can be synthesized via methods established for analogous N-aryl imidazolidin-2-ones. A highly effective and regioselective method involves the acid-catalyzed intramolecular cyclization of N-(2,2-dialkoxyethyl)-N'-arylurea precursors.[1][3]
This approach offers the benefit of readily available starting materials and a straightforward procedure, making it a logical starting point for the de novo synthesis of the target compound.
Representative Experimental Protocol
The following protocol is adapted from a published method for synthesizing structurally similar imidazolidin-2-ones and serves as a validated starting point for laboratory synthesis.[1][3]
Step 1: Synthesis of N-(3-Chloro-4-fluorophenyl)-N'-(2,2-diethoxyethyl)urea
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Dissolve 3-chloro-4-fluoroaniline (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., Argon).
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Cool the solution to 0 °C using an ice bath.
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Add 2,2-diethoxyethyl isocyanate (1.05 equivalents) dropwise to the stirred solution.
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Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring completion by TLC or LC-MS.
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Upon completion, concentrate the reaction mixture in vacuo. The resulting crude urea intermediate can often be used in the next step without further purification. If necessary, purify by recrystallization or column chromatography.
Step 2: Synthesis of 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one
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Dissolve the crude urea intermediate (1 equivalent) in a high-boiling point solvent such as toluene.
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Add an acid catalyst, such as trifluoroacetic acid (TFA) (1 equivalent).
-
Reflux the mixture for 24-72 hours. The progress of the intramolecular cyclization should be monitored by TLC or LC-MS.
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After the reaction is complete, cool the mixture to room temperature.
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Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
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Combine the organic phases, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
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Purify the resulting solid by column chromatography on silica gel or by recrystallization to yield the final product.
Structural Characterization
The identity and purity of the synthesized compound must be confirmed using standard analytical techniques. Based on analyses of similar structures, the expected results would include:
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¹H NMR: Distinct signals for the aromatic protons on the 3-chloro-4-fluorophenyl ring and two triplets corresponding to the non-equivalent methylene protons of the imidazolidinone ring.[4][5]
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¹³C NMR: Resonances for the carbonyl carbon (~155-160 ppm), aromatic carbons, and the two methylene carbons of the heterocyclic ring.[1][4]
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Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated molecular weight (214.63), showing the characteristic isotopic pattern for a molecule containing one chlorine atom.
-
FTIR Spectroscopy: A strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1720 cm⁻¹.
Potential Biological Activity and Research Context
The imidazolidin-2-one core is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. This suggests that 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one could be a valuable intermediate or a candidate molecule for screening in various therapeutic areas.
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Anticancer Activity: Many substituted imidazolidin-2-ones have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[1][3] The mechanism often involves the inhibition of specific enzymes or disruption of cellular signaling pathways critical for tumor growth.
-
Enzyme Inhibition: The cyclic urea structure can act as a bioisostere for other functional groups, enabling it to fit into the active sites of enzymes. For instance, related oxazolidinone structures have been developed as potent inhibitors of mutant isocitrate dehydrogenase (IDH), a key target in certain cancers like glioblastoma and acute myeloid leukemia.[6]
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Antimicrobial Properties: The broader class of nitrogen-containing five-membered heterocycles, including thiazolidinones and imidazole derivatives, has a long history of investigation for antibacterial and antifungal properties.[7][8] Derivatives containing a 3-chloro-4-fluorophenyl moiety have also been explored in the context of antimicrobial semicarbazones.[9]
Given this context, 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one represents a logical candidate for screening in anticancer and antimicrobial assays, or for use as a building block in the synthesis of more complex bioactive molecules.
Safety, Handling, and Storage
Proper handling of this chemical is essential to ensure laboratory safety. The following information is derived from the Globally Harmonized System (GHS) classifications provided by chemical suppliers.
| Hazard Type | GHS Information | Precautionary Measures |
| Pictogram | GHS07 (Exclamation Mark) | N/A |
| Signal Word | Warning | N/A |
| Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| Storage | Store at ambient temperature. | Keep container tightly closed in a dry and well-ventilated place. |
Researchers should always consult the full Safety Data Sheet (SDS) from their supplier before handling this compound. Use of a chemical fume hood, personal protective equipment (PPE) including safety goggles, gloves, and a lab coat is mandatory.
Conclusion
1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one is a chemical entity with significant potential, stemming from the established biological importance of the imidazolidin-2-one scaffold and the modulating effects of its specific halogenation pattern. While direct research on this compound is sparse, this guide provides a solid foundation for its synthesis, characterization, and potential applications by drawing logical inferences from well-documented, structurally related analogues. Future research should focus on the validated synthesis of this compound, followed by systematic screening in biological assays to uncover its therapeutic potential.
References
-
The Royal Society of Chemistry. Supporting Information. Available at: [Link]
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ChemSrc. 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one. Available at: [Link]
-
National Center for Biotechnology Information. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. PMC. Available at: [Link]
-
MDPI. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Available at: [Link]
-
PubChem. 1-(3-Chlorophenyl)imidazolidin-2-one. Available at: [Link]
-
MDPI. (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one. Available at: [Link]
-
Advanced Journal of Chemistry. Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Available at: [Link]
-
Henkel Adhesives. Safety Data Sheet - LePage® Flexible Plastic Adhesive. Available at: [Link]
-
Covestro. Safety Data Sheet. Available at: [Link]
-
ARKIVOC. Spectroscopic Analysis of Imidazolidines: Part III: 1H NMR. Available at: [Link]
-
ResearchGate. Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. Available at: [Link]
-
World Journal of Pharmacy and Pharmaceutical Sciences. Synthesis of 3-chloro-4-(1h-imidazol-1-yl)-4-(morpholino methyl)-1-phenyl azetidin-2-one. Available at: [Link]
-
GenScript. Safety Data Sheet. Available at: [Link]
-
National Center for Biotechnology Information. 3-(3-Chloro-4-methylphenyl)-2-(4-fluorophenyl)thiazolidin-4-one. PMC. Available at: [Link]
-
Patentscope. WO2013046136A1 - 3-pyrimidin-4-yl-oxazolidin-2-ones as inhibitors of mutant idh. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one - CAS号 848759-04-6 - 摩熵化学 [molaid.com]
- 3. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. WO2013046136A1 - 3-pyrimidin-4-yl-oxazolidin-2-ones as inhibitors of mutant idh - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. 3-(3-Chloro-4-methylphenyl)-2-(4-fluorophenyl)thiazolidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
